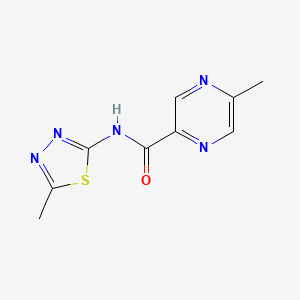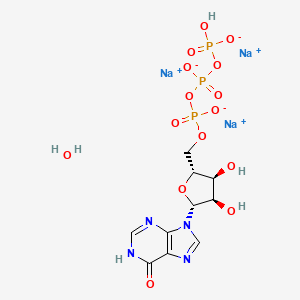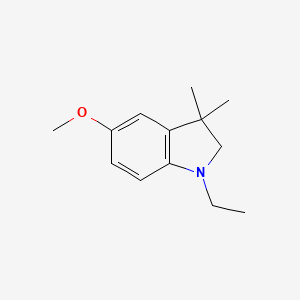
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a methoxy group attached to the isoquinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with 2-amino-5-methoxybenzoic acid in the presence of a suitable catalyst can lead to the formation of the desired isoquinoline derivative. The reaction typically requires heating and may involve the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, the recovery and reuse of solvents and catalysts are crucial for sustainable industrial production.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydroisoquinoline derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce a dihydroisoquinoline derivative.
科学的研究の応用
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of materials with specific optical or electronic properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-Chlorophenyl)quinoline: Similar in structure but lacks the hydroxy and methoxy groups.
8-Hydroxyquinoline: Contains a hydroxy group but lacks the chlorophenyl and methoxy groups.
6-Methoxyisoquinoline: Contains a methoxy group but lacks the chlorophenyl and hydroxy groups.
Uniqueness
2-(4-Chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorophenyl group enhances its potential for receptor binding, while the hydroxy and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C16H12ClNO3 |
|---|---|
分子量 |
301.72 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-8-hydroxy-6-methoxyisoquinolin-1-one |
InChI |
InChI=1S/C16H12ClNO3/c1-21-13-8-10-6-7-18(12-4-2-11(17)3-5-12)16(20)15(10)14(19)9-13/h2-9,19H,1H3 |
InChIキー |
KBYFNTALAUTXEO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C2C(=C1)C=CN(C2=O)C3=CC=C(C=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-A]pyridin-3-YL)aniline](/img/structure/B13103597.png)


![1-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylicacid](/img/structure/B13103621.png)
![[1,2,4]Thiadiazolo[2,3-a]pyridin-4-ium, 2-(ethylamino)-, chloride](/img/structure/B13103635.png)







![(R)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate](/img/structure/B13103692.png)

